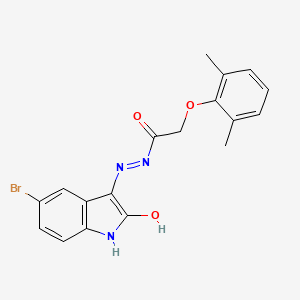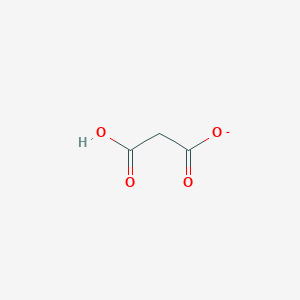
Malonate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a malonic acid. It is a conjugate acid of a malonate(2-).
Aplicaciones Científicas De Investigación
1. Neurological Research and Neurodegeneration Malonate, a mitochondrial complex II inhibitor, is extensively used in neurological studies. It's particularly employed to understand neurodegeneration in conditions like Huntington's disease and ischemic stroke. Malonate-induced stress in neuronal cells involves increased reactive oxygen species (ROS) production, leading to oxidative stress, cytochrome c release, and apoptotic cell death. This pathway is mediated by the activation of Bax protein, resulting in mitochondrial membrane permeabilization and neuronal apoptosis. The process involves the activation of p38 MAP kinase due to malonate-induced ROS production. Inhibiting this pathway can provide protection against malonate-induced apoptosis (Gomez-Lazaro et al., 2007).
2. Plant Respiration and Metabolic Processes The malonate ion, known as a competitive inhibitor of succinic dehydrogenase, plays a significant role in plant respiration studies. It's used to understand the Krebs cycle in animal tissues and has been applied to plant tissues with varying results. For instance, it was observed to inhibit part of the respiration of barley roots, indicating its role in influencing plant metabolic processes (Turner & Hanly, 1947).
3. Cardiac Health and Ischemic Conditions Malonate serves as a reversible inhibitor of succinate dehydrogenase and is used to study reperfusion injury in cardiac health research. Administering malonate during the reperfusion phase in isolated hearts has shown to reduce lactate dehydrogenase release and infarct size, thereby improving recovery. It achieves these effects by reducing ROS production and preventing the opening of the mitochondrial permeability transition pore, suggesting its potential therapeutic application in managing ischemic conditions (Valls-Lacalle et al., 2016).
4. Biochemical and Molecular Biology Malonate is recognized for its role in symbiotic nitrogen metabolism and brain development, as it occurs naturally in biological systems like legumes and developing rat brains. Recent discoveries of enzymes related to malonate metabolism and the genes encoding these enzymes have highlighted malonate's significance. It's essential for symbiotic nitrogen metabolism in clover nodules, suggesting its importance in the mutual relationship between organisms. Additionally, malonate-related genes have been utilized in generating industrial strains of Streptomyces for antibiotic production, indicating its industrial and pharmaceutical applications (Kim, 2002).
Propiedades
Fórmula molecular |
C3H3O4- |
|---|---|
Peso molecular |
103.05 g/mol |
Nombre IUPAC |
3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-1 |
Clave InChI |
OFOBLEOULBTSOW-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)C(=O)[O-] |
SMILES canónico |
C(C(=O)O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate](/img/structure/B1226085.png)
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
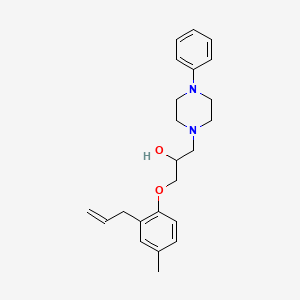
![2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)

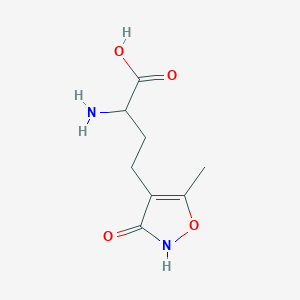
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
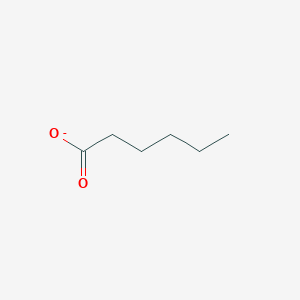
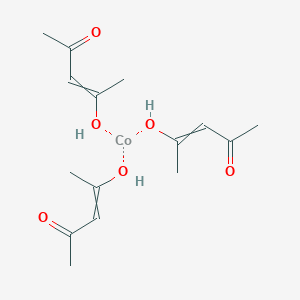
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
